molecular formula C15H16FNO3 B2591633 N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide CAS No. 1797184-10-1

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide

Cat. No.: B2591633
CAS No.: 1797184-10-1
M. Wt: 277.295
InChI Key: GPKDGTYSCBSYAH-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a furan carboxamide moiety, a feature present in numerous pharmacologically active compounds. The furan ring is a privileged scaffold in medicinal chemistry, known for its versatility and presence in molecules with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The specific biological target and mechanism of action of this compound are areas of active investigation. Researchers are exploring its potential as a key intermediate or final compound in drug discovery programs, particularly those focused on central nervous system (CNS) targets, given the physicochemical properties often associated with this structural class. This product is provided as a high-purity material to ensure reproducible results in experimental settings. It is intended for laboratory research applications such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-15(19-2,12-5-3-4-6-13(12)16)10-17-14(18)11-7-8-20-9-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKDGTYSCBSYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=COC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide typically involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with furan-3-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

  • Structural Uniqueness: The combination of fluorophenyl, methoxypropyl, and furan carboxamide is unreported in NBOMe/NBOH or pesticide compounds, suggesting novel physicochemical properties .
  • Biological Hypotheses : Fluorine and methoxy groups may enhance blood-brain barrier penetration, while the furan carboxamide could modulate receptor selectivity compared to benzamide-based drugs .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide is a synthetic compound belonging to the class of furan carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H16FNO3C_{14}H_{16}FNO_3. Its structure features a furan ring, a carboxamide group, and a fluorinated phenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes that play roles in metabolic pathways.
  • Receptor Modulation: It may influence receptor activity, affecting signaling pathways related to pain and inflammation.

Pharmacological Studies

Recent studies have demonstrated various pharmacological effects associated with this compound:

  • Antinociceptive Activity: Research indicates that it may exhibit significant pain-relieving properties, making it a candidate for analgesic drug development.
  • Anti-inflammatory Effects: Preliminary data suggest that it could reduce inflammation markers in vitro and in vivo models.

Case Studies

  • Study 1: A study conducted on animal models evaluated the antinociceptive effects of this compound. Results showed a dose-dependent reduction in pain response, indicating potential efficacy as an analgesic agent.
  • Study 2: Another investigation assessed the anti-inflammatory properties through cytokine profiling. The compound significantly decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference Study
AntinociceptiveDose-dependent pain reliefStudy 1
Anti-inflammatoryReduced cytokine levelsStudy 2
Enzyme inhibitionSpecific enzyme targetsOngoing research

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